3-Hydroxytetrahydrofuran

Description

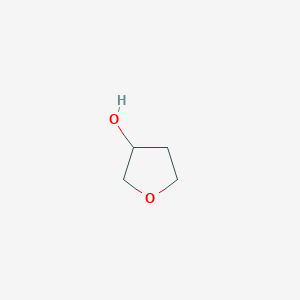

Structure

3D Structure

Propriétés

IUPAC Name |

oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPCNPCKDGQBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868947 | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrahydro-3-furanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

453-20-3 | |

| Record name | (±)-3-Hydroxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Furanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxytetrahydrofuran, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA8Z6Y28L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (3-OH THF), also known as tetrahydrofuran-3-ol, is a versatile heterocyclic organic compound. It is a colorless to light yellow liquid at room temperature, recognized for its bifunctional nature, incorporating both a cyclic ether and a secondary alcohol.[1] This unique structure imparts valuable reactivity and solubility characteristics, establishing it as a critical intermediate in various sectors, most notably in the pharmaceutical and agrochemical industries.[1] Its significance is underscored by its role as a key building block in the synthesis of several important drugs, including antiviral agents like Amprenavir and Fosamprenavir, which are used in the treatment of HIV/AIDS, as well as certain anticancer medications.[2][3] The chirality of 3-Hydroxytetrahydrofuran, particularly the (S)-enantiomer, is often crucial for the biological activity of the final pharmaceutical product.[2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of 3-Hydroxytetrahydrofuran, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Core Physicochemical Properties

The physicochemical properties of 3-Hydroxytetrahydrofuran are fundamental to its application in chemical synthesis and drug development. These properties dictate its behavior in reaction mixtures, its purification profile, and its potential interactions in biological systems. A summary of these key properties is presented in the table below.

| Property | Value | Conditions/Notes |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol [4][5] | |

| Appearance | Colorless to slightly yellow clear liquid[1][6] | |

| Boiling Point | 179 °C[2][7] - 181 °C[5][6] | at 760 mmHg (Atmospheric Pressure) |

| 88-89 °C[2] | at 17 mmHg | |

| 80 °C[4] | at 15 mmHg | |

| 93-95 °C[8] | at 26 mmHg | |

| Melting Point | Not applicable | Liquid at standard conditions. |

| Density | 1.087 g/cm³[2] | at 19 °C |

| 1.09 g/mL[5] | at 25 °C | |

| 1.103 g/mL[4] | at 25 °C (for (S)-enantiomer) | |

| 1.11 g/mL[6] | ||

| Solubility | Soluble in water.[4][9] Miscible with water and polar solvents.[6][9] Soluble in chloroform (B151607) and methanol (B129727) (slightly).[4][10] | The hydroxyl group facilitates hydrogen bonding, enhancing solubility in polar solvents.[6][9] |

| pKa | 14.49 ± 0.20 | Predicted value.[4][10] |

| logP (Octanol-Water Partition Coefficient) | -0.784[4] | at 22 °C and pH 6.8 |

| -0.600 | Estimated value. | |

| Refractive Index (n20/D) | 1.45[5][6] | at 20 °C |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the reliable application of 3-Hydroxytetrahydrofuran in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of liquid, the capillary method is a common and efficient technique.

-

Apparatus: Thiele tube or a beaker with a heating oil (e.g., paraffin (B1166041) oil), thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), and a heating source (e.g., Bunsen burner or hot plate).

-

Procedure:

-

A small amount (a few milliliters) of 3-Hydroxytetrahydrofuran is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

This assembly is then immersed in the heating oil within the Thiele tube or beaker.

-

The oil is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

The heating is then stopped, and the oil bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is used for precise density measurements of liquids.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The clean, dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the outside is dried thoroughly. The pycnometer filled with water is then weighed (m₂).

-

The pycnometer is emptied, dried completely, and then filled with 3-Hydroxytetrahydrofuran.

-

The same procedure of thermal equilibration and volume adjustment is followed as with the water. The pycnometer filled with the sample liquid is weighed (m₃).

-

The density of the 3-Hydroxytetrahydrofuran is calculated using the following formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide.

-

Apparatus: Test tubes, vortex mixer, and a graduated pipette.

-

Procedure for Qualitative Solubility:

-

To a test tube, add a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).

-

Add a small, measured amount of 3-Hydroxytetrahydrofuran (e.g., 0.1 mL) to the solvent.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

Visually inspect the mixture for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is considered insoluble or partially soluble.

-

This process can be repeated with different solvents (e.g., ethanol, diethyl ether, chloroform) to determine its solubility profile.

-

Determination of pKa

The pKa is a measure of the acidity of a compound. For an alcohol like 3-Hydroxytetrahydrofuran, which is a very weak acid, potentiometric titration is a suitable method.

-

Apparatus: pH meter with a combination electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

A known concentration of 3-Hydroxytetrahydrofuran is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if needed to ensure solubility).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from the burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued well past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

-

Apparatus: Separatory funnel or vials, n-octanol, buffer solution (e.g., phosphate (B84403) buffer at pH 7.4), analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

n-Octanol and the aqueous buffer are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.

-

A known amount of 3-Hydroxytetrahydrofuran is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

The mixture is then centrifuged or allowed to stand until the two phases are completely separated.

-

The concentration of 3-Hydroxytetrahydrofuran in each phase is determined using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Synthesis Workflow and Logical Relationships

3-Hydroxytetrahydrofuran, particularly the chiral (S)-enantiomer, is often synthesized from readily available chiral starting materials. One common and efficient method starts from L-malic acid. The following diagram illustrates the key steps in this synthetic pathway.

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

This synthetic route involves three main transformations:

-

Esterification: The dicarboxylic acid, L-malic acid, is converted to its corresponding dimethyl ester using methanol in the presence of an activating agent like thionyl chloride.[11][12]

-

Reduction: The diester is then reduced to the corresponding triol, (S)-1,2,4-butanetriol. This can be achieved using various reducing agents, with sodium borohydride being a common choice.[11][12]

-

Dehydration and Cyclization: The final step involves an acid-catalyzed intramolecular dehydration of the butanetriol. The primary hydroxyl group at the 4-position attacks the carbon bearing the secondary hydroxyl group at the 1-position (after protonation), leading to the formation of the five-membered tetrahydrofuran (B95107) ring and the elimination of a water molecule.[2][11] p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst for this cyclization.[2]

This pathway is highly valued as it allows for the production of the enantiomerically pure (S)-3-hydroxytetrahydrofuran, which is a crucial intermediate for the synthesis of various chiral drugs.[2][4]

References

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. batman.edu.tr [batman.edu.tr]

- 7. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. calnesis.com [calnesis.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Hydroxytetrahydrofuran (C₄H₈O₂), a key heterocyclic compound relevant in various chemical and pharmaceutical research domains. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of 3-Hydroxytetrahydrofuran.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.46 | Multiplet | 1H | H-3 (CH-OH) |

| ~4.04 | Multiplet | 1H | H-5a (O-CH₂) |

| ~3.95 | Multiplet | 1H | H-2a (O-CH₂) |

| ~3.82 | Multiplet | 1H | H-5b (O-CH₂) |

| ~3.74 | Multiplet | 1H | H-2b (O-CH₂) |

| ~2.05 | Multiplet | 1H | H-4a (CH₂) |

| ~1.90 | Multiplet | 1H | H-4b (CH₂) |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the specific instrument and experimental conditions.

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70.0 | CH | C-3 (CH-OH) |

| ~68.0 | CH₂ | C-2 (O-CH₂) |

| ~67.0 | CH₂ | C-5 (O-CH₂) |

| ~35.0 | CH₂ | C-4 (CH₂) |

Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol)[1][2] |

| 3000-2850 | Medium-Strong | C-H stretch (alkane)[3][4] |

| 1300-1000 | Strong | C-O stretch (ether and secondary alcohol)[1][3][4] |

| 1470-1450 | Medium | C-H bend (alkane)[4] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 88 | ~10 | [M]⁺ (Molecular Ion) |

| 87 | ~1 | [M-H]⁺ |

| 70 | ~15 | [M-H₂O]⁺ |

| 58 | ~82 | [C₃H₆O]⁺ |

| 57 | 100 | [C₃H₅O]⁺ (Base Peak) |

| 43 | ~20 | [C₂H₃O]⁺ |

| 31 | ~40 | [CH₃O]⁺ |

Note: Fragmentation patterns can be complex and may vary with the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as 3-Hydroxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of 3-Hydroxytetrahydrofuran is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like 3-Hydroxytetrahydrofuran, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of an organic compound like 3-Hydroxytetrahydrofuran.

Caption: Logical workflow for the spectral analysis of 3-Hydroxytetrahydrofuran.

References

1H NMR spectrum of 3-Hydroxytetrahydrofuran

An In-depth Technical Guide to the 1H NMR Spectrum of 3-Hydroxytetrahydrofuran

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. The document details the chemical shifts and coupling constants, provides a standard experimental protocol for data acquisition, and visualizes the proton coupling relationships.

Data Presentation

The , recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3), exhibits a complex pattern of signals due to the molecule's asymmetry. The protons on the tetrahydrofuran (B95107) ring are chemically and magnetically non-equivalent, leading to distinct resonances and complex spin-spin coupling. The assignments, chemical shifts (δ), and coupling constants (J) are summarized in the table below.[1] The proton numbering corresponds to the IUPAC nomenclature for the tetrahydrofuran ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H3 | 4.457 | m | J(H3, H2) = 4.2, J(H3, H4a) = 8.7, J(H3, H4b) = 7.0 |

| H5a | 4.040 | m | - |

| H2a | 3.948 | dd | Jgem(H2a, H2b) = -8.7, J(H2a, H3) = 8.7 |

| H2b | 3.824 | dd | Jgem(H2a, H2b) = -8.7, J(H2b, H3) = 4.2 |

| H5b | 3.769 | dd | Jgem(H5a, H5b) = -9.7, J(H5b, H4) = 4.2 |

| H5c | 3.712 | m | Jgem(H5a, H5b) = -9.7 |

| H4a | 2.053 | m | Jgem(H4a, H4b) = -13.2, J(H4a, H3) = 8.7 |

| H4b | 1.896 | m | Jgem(H4a, H4b) = -13.2, J(H4b, H2b) = 4.2, J(H4b, H3) = 8.7 |

Note: The assignments for the individual diastereotopic protons at positions 2 and 5 can be complex and may require 2D NMR techniques like COSY and HSQC for unambiguous confirmation. The data presented is based on available spectral information.[1]

Experimental Protocols

The acquisition of high-quality 1H NMR spectra is fundamental for accurate structural analysis. The following is a detailed, generalized protocol for obtaining the 1H NMR spectrum of a small molecule like 3-Hydroxytetrahydrofuran.

1. Sample Preparation [2]

-

Sample Weighing and Dissolution : Accurately weigh approximately 5-10 mg of 3-Hydroxytetrahydrofuran.

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.[1][3] For samples where proton exchange of the hydroxyl group is of interest, deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can be used.

-

Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0 ppm).

-

Transfer to NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).[4]

2. Spectrometer Setup and Calibration [5][6]

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

-

Sample Insertion and Temperature Equilibration : Insert the sample into the spectrometer's probe. Allow several minutes for the sample to reach thermal equilibrium with the probe, which is typically maintained at a constant temperature (e.g., 298 K).[2]

-

Locking : The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium (B1214612) signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

-

Tuning and Matching : The probe must be tuned to the 1H frequency to ensure maximum sensitivity and optimal pulse shapes. Modern spectrometers often have automatic tuning and matching capabilities.

-

Shimming : The magnetic field homogeneity across the sample volume is optimized through a process called shimming. This involves adjusting a series of shim coils to minimize spectral line widths and improve resolution. This can be done manually or automatically.

-

Pulse Sequence : A standard one-pulse (1D) experiment is typically used for routine 1H NMR spectra.

-

Acquisition Parameters :

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 12-16 ppm).

-

Pulse Width/Angle : Calibrate a 90° pulse width. For routine quantitative analysis, a flip angle of 30° or 45° is often used to allow for a shorter relaxation delay.

-

Acquisition Time (AT) : Typically set between 2 to 4 seconds to ensure adequate data point resolution.

-

Relaxation Delay (D1) : A delay of 1-5 seconds is added between scans to allow for longitudinal relaxation of the protons. For fully quantitative results, the total time (D1 + AT) should be at least 5 times the longest T1 relaxation time of the protons in the molecule.

-

Number of Scans (NS) : The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

-

4. Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phasing : The spectrum is manually or automatically phase-corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing : The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

Integration : The relative areas under the peaks are integrated to determine the relative number of protons corresponding to each signal.

Visualization of Proton Coupling

The following diagram, generated using the DOT language, illustrates the structure of 3-Hydroxytetrahydrofuran and the key scalar (J) coupling relationships between its non-equivalent protons. Arrows indicate which protons are coupled, providing a visual map of the spin system.

Caption: Molecular structure and proton coupling pathways in 3-Hydroxytetrahydrofuran.

References

- 1. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. books.rsc.org [books.rsc.org]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. Sample preparation and 1H-NMR acquisition [bio-protocol.org]

A Technical Guide to the ¹³C NMR Spectral Data of 3-Hydroxytetrahydrofuran

This document provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Hydroxytetrahydrofuran. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction to 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran is a heterocyclic organic compound with the chemical formula C₄H₈O₂.[1] It is a valuable building block in organic synthesis and a key intermediate in the production of various pharmaceuticals.[1] Accurate structural characterization is crucial for its application, and ¹³C NMR spectroscopy is a primary tool for this purpose. This guide presents the ¹³C NMR chemical shift data and a detailed experimental protocol for its acquisition.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 3-Hydroxytetrahydrofuran was acquired in deuterated chloroform (B151607) (CDCl₃) using Tetramethylsilane (TMS) as the internal standard.[2][3] The chemical shifts are reported in parts per million (ppm) relative to TMS. Due to the molecule's symmetry, the two carbons adjacent to the oxygen (C2 and C5) and the two carbons in the beta position (C3 and C4) are chemically non-equivalent.

Table 1: ¹³C NMR Chemical Shift Data for 3-Hydroxytetrahydrofuran

| Carbon Atom | Chemical Shift (ppm) | Multiplicity |

| C2 | ~68.0 | Triplet (in off-resonance decoupled) |

| C5 | ~73.0 | Triplet (in off-resonance decoupled) |

| C3 | ~70.1 | Doublet (in off-resonance decoupled) |

| C4 | ~35.0 | Triplet (in off-resonance decoupled) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The multiplicities listed are as expected in an off-resonance decoupled spectrum. In a standard proton-decoupled ¹³C NMR spectrum, all signals will appear as singlets.[4]

To aid in the assignment of these chemical shifts, the structure of 3-Hydroxytetrahydrofuran is presented below with the carbon atoms numbered.

Caption: Chemical structure of 3-Hydroxytetrahydrofuran with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of 3-Hydroxytetrahydrofuran. This protocol is based on standard practices for small organic molecules.[5]

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 20-50 mg of 3-Hydroxytetrahydrofuran.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for ¹³C NMR as its deuterium (B1214612) signal is used for field-frequency locking, and its single carbon resonance at ~77 ppm is easily identified.

-

Internal Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

3.2. Instrument Setup and Calibration

-

Instrument: A standard NMR spectrometer with a proton-carbon dual probe, such as a Varian CFT-20 or a modern Bruker Avance spectrometer, is suitable.[2]

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal detection.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or automatically.

3.3. Data Acquisition

The following workflow outlines the key steps in the data acquisition process.

Caption: Experimental workflow for ¹³C NMR analysis of 3-Hydroxytetrahydrofuran.

3.4. Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton broadband decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.[6]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[4][6] Typically, 128 to 1024 scans are averaged to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon chemical shifts in organic molecules.[4]

3.5. Data Processing

-

Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Calibration: The spectrum is calibrated by setting the TMS signal to 0.0 ppm.

-

Peak Picking: The chemical shifts of the peaks are determined.

This comprehensive guide provides the necessary ¹³C NMR spectral data and a robust experimental protocol to aid researchers in the structural verification and analysis of 3-Hydroxytetrahydrofuran. The provided information is essential for quality control and in-depth characterization in synthetic and pharmaceutical applications.

References

In-Depth FT-IR Spectrum Analysis of 3-Hydroxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Hydroxytetrahydrofuran. It includes a detailed breakdown of the vibrational modes, experimental protocols for obtaining the spectrum, and a representative synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and utilization of this important chemical intermediate.

FT-IR Spectral Data of 3-Hydroxytetrahydrofuran

The FT-IR spectrum of 3-Hydroxytetrahydrofuran is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The molecule contains a hydroxyl (-OH) group and an ether (C-O-C) linkage within a five-membered ring structure. The table below summarizes the key absorption peaks, their intensities, and corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3400 | Strong, Broad | O-H | Stretching (Hydrogen-bonded) |

| ~2960-2850 | Strong | C-H | Stretching (Aliphatic) |

| ~1470-1350 | Medium | C-H | Bending (Scissoring and Bending) |

| ~1080-1050 | Strong | C-O-C | Asymmetric Stretching (Ether) |

| ~1073 | Strong | C-O | Stretching (Alcohol) |

Experimental Protocols for FT-IR Analysis

The quality of an FT-IR spectrum is highly dependent on the sample preparation and data acquisition parameters. Below are detailed protocols for analyzing a liquid sample such as 3-Hydroxytetrahydrofuran using two common techniques: Neat (Transmission) and Attenuated Total Reflectance (ATR).

Protocol 1: Neat Liquid (Transmission) FT-IR Analysis

This method involves placing a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

FT-IR Spectrometer

-

Polished salt plates (e.g., NaCl, KBr, or CaF₂)

-

Pasteur pipette

-

Desiccator for storing salt plates

-

Spectroscopy-grade solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Salt Plate Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

If necessary, clean the plates by gently wiping with a lint-free tissue lightly dampened with a volatile, non-hygroscopic solvent like isopropanol, followed by drying with a stream of dry nitrogen or air.

-

-

Background Spectrum Acquisition:

-

Place the two clean, empty salt plates in the sample holder in the same orientation that will be used for the sample measurement.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This will subtract the absorbance from the salt plates and the atmospheric water and carbon dioxide from the sample spectrum.

-

-

Sample Preparation:

-

Remove the salt plates from the sample compartment.

-

Using a clean Pasteur pipette, place one to two drops of 3-Hydroxytetrahydrofuran onto the center of one of the salt plates.[1]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwich" of salt plates containing the sample into the sample holder in the FT-IR spectrometer.

-

Close the sample compartment lid.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[2]

-

-

Post-Analysis:

-

Remove the salt plates from the spectrometer.

-

Separate the plates and clean them thoroughly with a suitable solvent to remove all traces of the sample.

-

Return the clean, dry plates to the desiccator.

-

Protocol 2: Attenuated Total Reflectance (ATR)-FT-IR Analysis

ATR-FTIR is a convenient technique that requires minimal sample preparation. The liquid sample is placed in direct contact with a high-refractive-index crystal.

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Micropipette or Pasteur pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are properly installed and aligned.

-

Ensure the ATR crystal surface is clean and free from any residues.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

-

-

Sample Application:

-

Using a micropipette or Pasteur pipette, place a small drop (a few microliters) of 3-Hydroxytetrahydrofuran onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]

-

-

Sample Spectrum Acquisition:

-

Initiate the data acquisition. For volatile liquids, it is important to acquire the spectrum promptly after applying the sample.

-

Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹), co-adding a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

Post-Analysis:

-

Clean the ATR crystal surface thoroughly using a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

-

Allow the crystal to dry completely before the next measurement.

-

Synthesis of 3-Hydroxytetrahydrofuran

One common synthetic route to (S)-3-Hydroxytetrahydrofuran starts from L-malic acid. The process involves esterification, reduction, and subsequent cyclization.

Caption: Synthesis pathway of (S)-3-Hydroxytetrahydrofuran from L-malic acid.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry fragmentation of 3-hydroxytetrahydrofuran, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents its electron ionization (EI) mass spectrum data, and proposes the primary fragmentation pathways.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 3-hydroxytetrahydrofuran is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 45 | [C2H3]+ |

| 29 | 55 | [CHO]+ or [C2H5]+ |

| 31 | 100 | [CH2OH]+ |

| 41 | 60 | [C3H5]+ |

| 43 | 85 | [C2H3O]+ or [C3H7]+ |

| 45 | 30 | [C2H5O]+ |

| 57 | 70 | [C3H5O]+ |

| 58 | 25 | [C3H6O]+• |

| 70 | 15 | [M - H2O]+• |

| 87 | 5 | [M - H]+ |

| 88 | 10 | [M]+• (Molecular Ion) |

Experimental Protocols

A detailed experimental protocol for the analysis of 3-hydroxytetrahydrofuran by GC-MS is provided below. Due to the polar nature of the hydroxyl group, a derivatization step, such as silylation, is recommended to enhance volatility and improve chromatographic performance.[2][3][4]

Sample Preparation: Silylation

Silylation replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility.[3][5][6]

-

Materials:

-

3-Hydroxytetrahydrofuran standard or sample

-

Anhydrous Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Glass reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

-

-

Procedure:

-

Drying: Ensure the sample is free of water. If the sample is in an aqueous solution, it should be lyophilized or evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: Dissolve the dried sample or a known amount of 3-hydroxytetrahydrofuran standard in 100 µL of anhydrous pyridine.

-

Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Column: A nonpolar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent).

-

Injector:

-

Mode: Splitless

-

Temperature: 250°C

-

Injection Volume: 1 µL

-

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 240°C at a rate of 10°C/min

-

Final Hold: Hold at 240°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Full Scan

-

Scan Range: m/z 40-550

-

Visualizations: Workflows and Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed fragmentation pathways of 3-hydroxytetrahydrofuran.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 3-Hydroxytetrahydrofuran, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes available data, outlines experimental protocols for the determination of these physical properties, and presents logical workflows for these procedures.

Core Physical Properties: Boiling and Melting Points

3-Hydroxytetrahydrofuran is typically a colorless liquid at room temperature.[1][2][3] Its physical state is dictated by its melting and boiling points, which are crucial parameters for its handling, purification, and application in chemical synthesis.

Data Presentation

The following tables summarize the reported boiling and melting point data for 3-Hydroxytetrahydrofuran from various sources.

Table 1: Boiling Point of 3-Hydroxytetrahydrofuran

| Boiling Point (°C) | Pressure (mmHg) | Reference(s) |

| 181 | 760 | [3][4][5][6] |

| 179 | 760 | [2] |

| 88-89 | 17 | [2] |

| 80 | 15 |

Table 2: Melting Point of 3-Hydroxytetrahydrofuran

| Melting Point (°C) | Reference(s) | Notes |

| -58 | [1] | This value is reported by a single source and should be treated with caution as other sources do not provide a melting point. |

| Not Available | [5][7] | Several chemical suppliers and data sheets do not report a specific melting point. |

The significant discrepancy and lack of consensus in the reported melting point highlight the need for further experimental verification.

Experimental Protocols

The determination of accurate boiling and melting points is fundamental in chemical research. Standard laboratory procedures for these measurements are described below.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs.

Materials:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Sample of 3-Hydroxytetrahydrofuran

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a small amount of 3-Hydroxytetrahydrofuran into the small test tube.

-

Capillary Insertion: Insert the capillary tube, with the sealed end uppermost, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Observation: Heat the apparatus gently. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles is continuous and rapid. It is more accurately determined by noting the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Melting Point Determination (Capillary Method)

Given the conflicting data on its melting point, this protocol would be applicable if 3-Hydroxytetrahydrofuran were to be solidified at low temperatures.

Materials:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (open at one end)

-

Solidified sample of 3-Hydroxytetrahydrofuran

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: If necessary, finely powder the solidified 3-Hydroxytetrahydrofuran.

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus or attach it to a thermometer for use in a Thiele tube.

-

Heating: Heat the apparatus at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens.

-

Recording the Melting Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure substance will have a sharp melting range of 1-2 °C.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the experimental determination of the boiling and melting points.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Melting Point Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Hydroxytetrahydrofuran ReagentPlus , 98 453-20-3 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3-hydroxytetrahydrofuran, 453-20-3 [thegoodscentscompany.com]

- 7. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Solubility of 3-Hydroxytetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxytetrahydrofuran (3-HTHF), a critical intermediate in the synthesis of numerous pharmaceutical compounds.[1][2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental methodologies for its determination, and presents logical workflows for solubility studies.

Introduction to 3-Hydroxytetrahydrofuran

3-Hydroxytetrahydrofuran (IUPAC name: oxolan-3-ol) is a versatile five-membered cyclic ether containing a hydroxyl group.[3] This bifunctional nature imparts a unique solubility profile, making it a valuable building block in medicinal chemistry. Notably, the chiral enantiomers, (S)-3-hydroxytetrahydrofuran and (R)-3-hydroxytetrahydrofuran, serve as key precursors in the synthesis of antiviral drugs, including the HIV protease inhibitors amprenavir (B1666020) and fosamprenavir, as well as other therapeutic agents.[1] Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Hydroxytetrahydrofuran

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 181 °C (at 760 mmHg)[5] |

| Density | Approximately 1.09 g/mL at 25 °C[5] |

| Flash Point | 81 °C |

| Water Solubility | 500 g/L (at room temperature) |

Solubility of 3-Hydroxytetrahydrofuran in Organic Solvents

The solubility of 3-hydroxytetrahydrofuran is dictated by its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the ether oxygen and hydroxyl oxygen). This allows for significant interaction with a range of organic solvents.

Quantitative and Qualitative Solubility Data

Table 2: Solubility of 3-Hydroxytetrahydrofuran in Various Organic Solvents

| Solvent | Solvent Class | Solubility | Notes |

| Water | Protic, Polar | Soluble (500 g/L)[5] | Highly soluble due to strong hydrogen bonding. |

| Methanol | Protic, Polar | Slightly Soluble[1][6] | Expected to be miscible due to structural similarity and hydrogen bonding capabilities. The "slightly soluble" description from some sources may be context-dependent or refer to specific conditions. |

| Ethanol | Protic, Polar | Soluble | Expected to be miscible. |

| Isopropanol | Protic, Polar | Soluble | Expected to be miscible. |

| 2-Butanol | Protic, Polar | Soluble | Extraction from an aqueous solution is feasible, indicating high solubility.[7] |

| Ethyl Acetate (B1210297) | Aprotic, Polar | Soluble | Extraction from an aqueous solution is feasible, indicating solubility.[7] |

| Chloroform | Aprotic, Moderately Polar | Slightly Soluble[1][6] | Limited solubility expected due to weaker interactions. |

| Toluene | Aprotic, Nonpolar | Sparingly Soluble | Limited solubility expected due to the significant difference in polarity. |

| Hexane | Aprotic, Nonpolar | Sparingly Soluble | Very limited solubility expected. |

Note: "Soluble" and "Slightly Soluble" are qualitative terms. For precise process design, experimental determination of solubility is highly recommended.

Extraction Data

A patent for the preparation of 3-hydroxytetrahydrofuran provides data on its extraction from an aqueous solution, which can serve as an indicator of its partitioning behavior and relative solubility in certain organic solvents.

Table 3: Extraction Percentage of 3-Hydroxytetrahydrofuran from an Aqueous Solution [7]

| Extracting Solvent | Temperature (°C) | Extraction Percentage (%) |

| Ethyl Acetate | 15 | 4 |

| Ethyl Acetate | 30 | 14 |

| Ethyl Acetate | 50 | 31 |

| Ethyl Acetate | 70 | 46 |

| 2-Butanol | 30 | 68 |

These data highlight that while 3-hydroxytetrahydrofuran has some affinity for ethyl acetate, it has a significantly higher preference for the more polar 2-butanol. The increasing extraction efficiency with temperature in ethyl acetate suggests an endothermic dissolution process.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a liquid in a solvent.

Objective: To determine the saturation solubility of 3-hydroxytetrahydrofuran in a specific organic solvent at a constant temperature.

Materials:

-

3-Hydroxytetrahydrofuran (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3-hydroxytetrahydrofuran to a known volume or mass of the organic solvent in a sealed vial. The presence of a distinct second liquid phase (undissolved 3-HTHF) should be visible.

-

Equilibration: Place the vials in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments can determine the optimal equilibration time.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with 3-HTHF) using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the sample through a syringe filter to remove any undissolved microdroplets.

-

Analysis: Accurately dilute the filtered sample with the pure solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC). Analyze the diluted sample to determine the concentration of 3-hydroxytetrahydrofuran.

-

Quantification: Calculate the solubility based on the concentration of the analyte in the diluted sample and the dilution factor. Express the solubility in desired units (e.g., mole fraction, mass fraction, g/100 g solvent).

Gravimetric Method

This method is simpler but may be less precise than instrumental methods, especially for systems where the solvent has a low boiling point.

Objective: To determine the solubility of 3-hydroxytetrahydrofuran in a high-boiling point organic solvent.

Materials:

-

3-Hydroxytetrahydrofuran (high purity)

-

Selected high-boiling point organic solvent

-

Thermostatically controlled water bath

-

Sealed containers

-

Analytical balance

-

Evaporating dish

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of 3-hydroxytetrahydrofuran in the chosen solvent at a specific temperature as described in the isothermal shake-flask method.

-

Sampling: Carefully withdraw a known mass of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without significant loss of the less volatile 3-hydroxytetrahydrofuran.

-

Drying and Weighing: Dry the residue to a constant weight in the vacuum oven.

-

Calculation: The difference between the initial mass of the solution and the final mass of the residue (3-HTHF) gives the mass of the solvent. The solubility can then be expressed as grams of 3-HTHF per 100 grams of solvent.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like 3-hydroxytetrahydrofuran.

Caption: Workflow for experimental solubility determination.

Role of 3-Hydroxytetrahydrofuran in Pharmaceutical Synthesis

The diagram below illustrates the central role of 3-hydroxytetrahydrofuran as a key building block in the synthesis of various pharmaceutical agents.

Caption: Central role of 3-HTHF in drug synthesis.

Conclusion

3-Hydroxytetrahydrofuran is a vital chemical intermediate whose solubility characteristics are of great importance to the pharmaceutical industry. While comprehensive quantitative solubility data remains an area for further research, this guide provides the available information and robust experimental protocols for its determination. The methodologies and workflows presented herein offer a solid foundation for scientists and researchers to accurately measure and utilize the solubility properties of 3-hydroxytetrahydrofuran in their development endeavors. The continued investigation into its behavior in various organic solvents will undoubtedly contribute to more efficient and scalable synthetic processes for a new generation of therapeutics.

References

- 1. (S)-(+)-3-Hydroxytetrahydrofuran CAS#: 86087-23-2 [m.chemicalbook.com]

- 2. chem.ws [chem.ws]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. (R)-(-)-3-Hydroxytetrahydrofuran CAS#: 86087-24-3 [m.chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran for Researchers and Drug Development Professionals

Introduction

(S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran are chiral building blocks of significant interest in the pharmaceutical industry. Their unique stereochemistry plays a crucial role in the biological activity of several marketed drugs, making the synthesis and characterization of enantiomerically pure forms essential for drug development. This technical guide provides an in-depth comparison of these two enantiomers, covering their physicochemical properties, synthesis methodologies, analytical characterization, and applications in the synthesis of key therapeutic agents.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran gives rise to differences in their interaction with polarized light, a key physical property for their identification and characterization. Other physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran

| Property | (S)-(+)-3-Hydroxytetrahydrofuran | (R)-(-)-3-Hydroxytetrahydrofuran |

| CAS Number | 86087-23-2 | 86087-24-3 |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol [1] | 88.11 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 179 °C (at 760 mmHg)[3]; 80 °C (at 15 mmHg)[4] | 181 °C (at 760 mmHg)[5] |

| Density | 1.103 g/mL at 25 °C[4] | 1.097 g/mL at 25 °C[5] |

| Optical Activity | [α]²⁰/D +17.5° (c = 2.4 in methanol)[4] | [α]²⁰/D -18° (c = 2.4 in methanol)[5] |

| Refractive Index | n²⁰/D 1.45[4] | n²⁰/D 1.45[5] |

| Solubility | Soluble in water and polar organic solvents.[6][7] | Soluble in water and polar organic solvents. |

Table 2: Spectroscopic Data of (S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran

| Spectroscopic Data | (S)-(+)-3-Hydroxytetrahydrofuran | (R)-(-)-3-Hydroxytetrahydrofuran |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.51-4.49 (m, 1H), 4.02-3.94 (m, 1H), 3.89-3.79 (m, 1H), 3.78-3.72 (m, 2H), 2.53 (br s, 1H), 2.14-2.02 (m, 1H), 1.95-1.80 (m, 1H) | Similar to the (S)-enantiomer, with minor variations in chemical shifts possible depending on the sample and conditions. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 75.3, 71.6, 66.5, 35.2 | Similar to the (S)-enantiomer. |

| IR (Neat) | ν (cm⁻¹): 3360 (br, O-H), 2950, 2870 (C-H), 1080 (C-O) | ν (cm⁻¹): 3360 (br, O-H), 2950, 2870 (C-H), 1080 (C-O) |

Synthesis and Experimental Protocols

The enantioselective synthesis of 3-hydroxytetrahydrofuran is a critical step in the production of several pharmaceuticals. Various synthetic strategies have been developed to obtain the desired enantiomer with high purity.

Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid

A common and cost-effective method for the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran involves the reduction and cyclization of L-malic acid.

Experimental Workflow:

Caption: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran.

Detailed Protocol:

-

Esterification of L-Malic Acid: In a three-necked flask, 100g of L-malic acid is dissolved in 300ml of methanol. The solution is cooled to a temperature between -10°C and 0°C. While stirring, 120ml of thionyl chloride is added dropwise over 2 hours. The reaction mixture is then stirred at room temperature for 4 hours, followed by heating at 60-70°C for 1 hour. After cooling, the mixture is concentrated. The pH of the residue is adjusted to 7-8 with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic phase is washed, dried, and concentrated to yield dimethyl L-malate.

-

Reduction to (S)-1,2,4-Butanetriol: The dimethyl L-malate obtained in the previous step is reduced using a suitable reducing agent like sodium borohydride in an appropriate solvent such as ethanol.

-

Cyclization to (S)-(+)-3-Hydroxytetrahydrofuran: The crude (S)-1,2,4-butanetriol is mixed with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to 180-220°C, and the product is distilled under reduced pressure to afford (S)-(+)-3-Hydroxytetrahydrofuran.

Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran from (R)-1,2,4-Butanetriol

The (R)-enantiomer can be synthesized from the corresponding chiral triol through a similar acid-catalyzed cyclization.

Experimental Workflow:

Caption: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran.

Detailed Protocol:

-

A mixture of (R)-1,2,4-butanetriol and a catalytic amount of a strong acid, such as p-toluenesulfonic acid, is heated.

-

The resulting (R)-(-)-3-hydroxytetrahydrofuran is isolated and purified by distillation under reduced pressure.

Analytical Methods: Chiral HPLC Separation

The enantiomeric purity of 3-hydroxytetrahydrofuran is a critical quality attribute. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying the enantiomers.

General Experimental Protocol for Chiral HPLC:

-

Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography.

-

Detection: A UV detector is commonly employed for detection.

Logical Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development

Both (S)-(+)- and (R)-(-)-3-hydroxytetrahydrofuran are valuable intermediates in the synthesis of several important pharmaceuticals. The specific stereochemistry of the 3-hydroxytetrahydrofuran moiety is often crucial for the drug's efficacy and safety profile.

(S)-(+)-3-Hydroxytetrahydrofuran in HIV Protease Inhibitors

(S)-(+)-3-Hydroxytetrahydrofuran is a key building block for the synthesis of the HIV protease inhibitors amprenavir (B1666020) and its prodrug, fosamprenavir. These drugs are essential components of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

Signaling Pathway: Mechanism of Action of Amprenavir/Fosamprenavir

Fosamprenavir is a prodrug that is rapidly converted to amprenavir in the body. Amprenavir then inhibits the HIV protease enzyme, which is critical for the maturation of new, infectious virus particles.

Caption: Mechanism of Action of Fosamprenavir/Amprenavir.

(R)-(-)-3-Hydroxytetrahydrofuran in SGLT2 Inhibitors

(R)-(-)-3-Hydroxytetrahydrofuran is a crucial intermediate in the synthesis of empagliflozin (B1684318), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.

Signaling Pathway: Mechanism of Action of Empagliflozin

Empagliflozin inhibits SGLT2 in the proximal tubules of the kidneys, which is responsible for the reabsorption of most of the glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, empagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.

Caption: Mechanism of Action of Empagliflozin.

Conclusion

(S)-(+)-3-Hydroxytetrahydrofuran and (R)-(-)-3-Hydroxytetrahydrofuran are indispensable chiral intermediates in modern pharmaceutical synthesis. Their enantioselective preparation and rigorous analytical control are paramount to ensuring the quality and efficacy of the final drug products. This guide has provided a comprehensive overview of their properties, synthesis, analysis, and applications, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of more efficient and sustainable synthetic routes to these valuable building blocks will undoubtedly contribute to the advancement of therapeutic options for a range of diseases.

References

- 1. (S)-(+)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 2733227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. (S)-(+)-3-Hydroxytetrahydrofuran 99 86087-23-2 [sigmaaldrich.com]

- 5. (R)-(-)-3-Hydroxytetrahydrofuran 98 86087-24-3 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Enantiomeric purity of chiral 3-Hydroxytetrahydrofuran

An In-Depth Technical Guide to the Enantiomeric Purity of Chiral 3-Hydroxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (3-OH THF) is a vital chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1] Its structure, a five-membered cyclic ether with a hydroxyl group, makes it a versatile intermediate.[1] The enantiomers, (S)-3-Hydroxytetrahydrofuran and (R)-3-Hydroxytetrahydrofuran, are crucial for creating stereospecific drugs, most notably antiviral agents used in retroviral therapies.[1][2]

In drug development, the chirality of a molecule is of paramount importance. The different spatial arrangements of enantiomers can lead to significant variations in their pharmacological activity, metabolic pathways, and toxicity profiles.[3][4] One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be inactive or even cause adverse effects.[4] Therefore, the synthesis of enantiomerically pure compounds and the precise determination of their enantiomeric purity are critical for ensuring the safety and efficacy of new drugs.[4][5] This guide provides a comprehensive overview of the synthesis, analysis, and importance of the enantiomeric purity of 3-Hydroxytetrahydrofuran.

Synthesis of Enantiomerically Pure 3-Hydroxytetrahydrofuran

The preparation of enantiomerically pure (S)- and (R)-3-Hydroxytetrahydrofuran often starts from readily available chiral precursors. These methods are designed to produce the target molecule with high optical purity.

Key synthetic strategies include:

-

From Malic Acid: (S)-3-Hydroxytetrahydrofuran can be synthesized from L-malic acid through an esterification, reduction, and cyclodehydration sequence, achieving high optical purity.[2] A patented method describes a process starting with the reaction of L-malic acid with methanol (B129727) in the presence of thionyl chloride, followed by reaction with benzyl (B1604629) bromide, reduction with sodium borohydride (B1222165), and finally dehydration and ring-closing using p-toluenesulfonic acid to yield the product with a chiral purity of over 99.2%.[6]

-

From 1,2,4-Butanetriol: Chiral (S)- and (R)-forms of 3-Hydroxytetrahydrofuran have been synthesized in high enantiomeric purity from the corresponding (S)- and (R)-1,2,4-butanetriol.[2] The cyclization is typically catalyzed by an acid like p-toluenesulfonic acid (PTSA) at elevated temperatures.[2]

-

From 4-halo-3-hydroxybutyric acid esters: An industrially advantageous process involves the reduction of an ester like ethyl 4-chloro-3-(S)-hydroxybutyrate (with an initial optical purity of 99.4% ee) using sodium borohydride.[7] The resulting 4-chloro-1,3-(S)-butanediol undergoes cyclization in an aqueous solution to yield (S)-3-hydroxytetrahydrofuran.[7]

-

Asymmetric Hydroboration: Chiral 3-hydroxytetrahydrofurans can also be prepared by the catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran (B41785) with a borane (B79455) reagent in the presence of a chiral catalyst, followed by oxidation.[2]

The following diagram illustrates a common synthetic pathway for (S)-3-Hydroxytetrahydrofuran.

Caption: Synthetic pathway for (S)-3-hydroxytetrahydrofuran from L-malic acid.[6]

Table 1: Summary of Synthetic Methods for Chiral 3-Hydroxytetrahydrofuran

| Starting Material | Key Reagents/Process | Product | Reported Optical/Chiral Purity | Reference |

| L-Malic Acid | Esterification, reduction, cyclodehydration | (S)-3-Hydroxytetrahydrofuran | 95.8% optical purity | [2] |

| L-Malic Acid | Thionyl chloride/methanol, Benzyl bromide, NaBH₄, p-TSA, Pd/C | (S)-3-Hydroxytetrahydrofuran | >99.2% chiral purity | [6] |

| (S)-1,2,4-Butanetriol | p-Toluenesulfonic acid (PTSA) | (S)-3-Hydroxytetrahydrofuran | High enantiomeric purity | [2] |

| Ethyl 4-chloro-3-(S)-hydroxybutyrate | Sodium borohydride, HCl (cyclization) | (S)-3-Hydroxytetrahydrofuran | Starting material: 99.4% ee | [7] |

| 2,3- or 2,5-Dihydrofuran | Asymmetric hydroboration with a chiral platinum complex | Chiral 3-Hydroxytetrahydrofuran | Optically active | [2] |

Determination of Enantiomeric Purity

The enantiomeric purity of a chiral substance is quantified by its enantiomeric excess (ee).[8] It measures the degree to which one enantiomer is present in a greater amount than the other.[8] A racemic mixture (50:50) has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[9]

Calculation of Enantiomeric Excess (% ee):

The enantiomeric excess can be calculated using several formulas:[9][10]

-

From the percentage of each enantiomer: % ee = |% Major Enantiomer - % Minor Enantiomer|[9]

-

From the concentration ([R] and [S]) of each enantiomer: % ee = (|[R] - [S]| / ([R] + [S])) * 100[10]

-

From optical rotation (often considered equivalent to optical purity): % ee = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) * 100[10][11]